![molecular formula C14H21NOS B6007541 N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6007541.png)
N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as AGN-2979, is a small molecule drug compound that belongs to the class of benzothiophene carboxamide derivatives. It is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), which is also known as free fatty acid receptor 1 (FFAR1). GPR40 is expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. Therefore, AGN-2979 has been investigated for its potential as a treatment for type 2 diabetes.
作用機序
N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a selective agonist of GPR40, which is expressed in pancreatic beta cells. GPR40 is activated by long-chain free fatty acids, which stimulate insulin secretion in response to elevated glucose levels. N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide binds to and activates GPR40, leading to increased insulin secretion and improved glucose tolerance.
Biochemical and physiological effects:
N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to improve glucose-stimulated insulin secretion in pancreatic beta cells and improve glucose tolerance in animal models of diabetes. It has also been shown to improve lipid metabolism and reduce hepatic steatosis in animal models of obesity and non-alcoholic fatty liver disease.
実験室実験の利点と制限
N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a potent and selective agonist of GPR40, which makes it a useful tool for studying the role of GPR40 in insulin secretion and glucose metabolism. However, its potency and selectivity may also limit its use in certain experiments, as it may not accurately reflect the effects of endogenous free fatty acids on GPR40.
将来の方向性
There are several potential future directions for research on N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of more potent and selective GPR40 agonists for the treatment of type 2 diabetes and other metabolic disorders. Another area of interest is the investigation of the long-term effects of GPR40 activation on insulin secretion and glucose metabolism. Additionally, the role of GPR40 in other tissues and physiological processes, such as the brain and immune system, is an area of active research.
合成法
N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized using a multi-step chemical process. The first step involves the reaction of 2-bromo-1-(1,1-dimethylpropyl)benzene with thiourea to form 1-(1,1-dimethylpropyl)-2-mercaptobenzene. The second step involves the reaction of the 2-mercaptobenzene intermediate with 2-bromo-3-chloropropionyl chloride to form the benzothiophene carboxylic acid intermediate. The final step involves the reaction of the benzothiophene carboxylic acid intermediate with a suitable amine, such as 1,2,3,4-tetrahydroisoquinoline, to form N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
科学的研究の応用
N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential as a treatment for type 2 diabetes. In preclinical studies, it has been shown to improve glucose-stimulated insulin secretion in pancreatic beta cells and improve glucose tolerance in animal models of diabetes. N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been investigated for its potential as a treatment for other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
特性
IUPAC Name |
N-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-4-14(2,3)15-13(16)11-9-17-12-8-6-5-7-10(11)12/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSYMPZCIUTELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CSC2=C1CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。